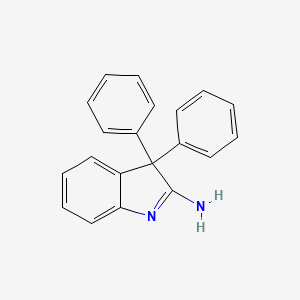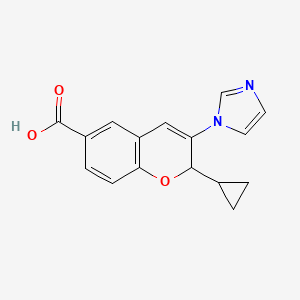
1-Acetyl-5-(benzyloxy)-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-5-(benzyloxy)indolin-3-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-acetyl-5-(benzyloxy)indolin-3-one consists of an indolin-3-one core with an acetyl group at the 1-position and a benzyloxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5-(benzyloxy)indolin-3-one can be achieved through various synthetic routes. One common method involves the acylation of 5-(benzyloxy)indole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Another approach involves the use of palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This method allows for the efficient construction of the indolin-3-one core with high stereoselectivity .
Industrial Production Methods
Industrial production of 1-acetyl-5-(benzyloxy)indolin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-5-(benzyloxy)indolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-acetyl-5-(benzyloxy)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-acetylindolin-3-one: Lacks the benzyloxy group at the 5-position.
5-(benzyloxy)indolin-3-one: Lacks the acetyl group at the 1-position.
1-benzyl-5-(benzyloxy)indolin-3-one: Contains a benzyl group instead of an acetyl group at the 1-position.
Uniqueness
1-acetyl-5-(benzyloxy)indolin-3-one is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and provide opportunities for further chemical modifications.
Properties
CAS No. |
65881-17-6 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-acetyl-5-phenylmethoxy-2H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-10-17(20)15-9-14(7-8-16(15)18)21-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
UFXTZGMQZQOQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)


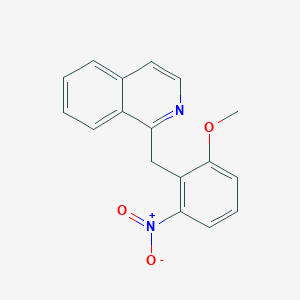
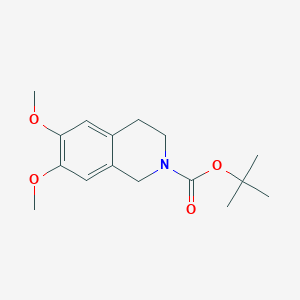
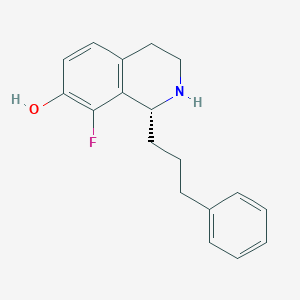
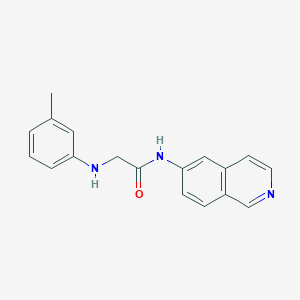
![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
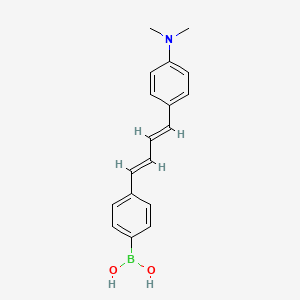
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)
